molecular formula C21H18ClN3O B2845586 N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide CAS No. 478032-96-1

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide

Cat. No. B2845586
CAS RN: 478032-96-1
M. Wt: 363.85
InChI Key: CBBVAMNSAKFGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide, or N-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl-3-chlorobenzenecarboxamide, is a synthetic molecule that has been studied for its potential applications in scientific research. It is an important reagent for organic synthesis and has been used in a variety of laboratory experiments. This molecule has been used in the synthesis of other compounds, as well as in the investigation of its biochemical and physiological effects.

Scientific Research Applications

Herbicidal Activity

Research on benzamides like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide indicates their potential as herbicides. These compounds have shown effectiveness against annual and perennial grasses, suggesting utility in agriculture for forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Anticancer Activity

Benzamide derivatives have been investigated for their anticancer properties. For instance, certain benzamide conjugates exhibit enhanced cytotoxicity against melanoma and breast cancer cell lines, indicating their potential for targeted drug delivery in cancer therapy (N. Rasal, R. Sonawane, S. Jagtap, 2020).

Supramolecular Chemistry

Compounds with pyrrole and benzamide functionalities have been used to create novel supramolecular structures. For example, pyrrole derivatives can form anionic supramolecular polymers through dimerization, showcasing a method for assembling polyanionic chains linked via hydrogen bonds (Philip A. Gale et al., 2002).

Material Science

In material science, the incorporation of pyrrole and benzamide moieties into polymers has led to the development of new materials with desirable properties. For instance, polyamide-imides containing pendent adamantyl groups have been synthesized, displaying high thermal stability and mechanical strength, suitable for advanced material applications (D. Liaw, Been-Yang Liaw, 2001).

Synthetic Chemistry

The synthesis of complex molecules often involves the use of intermediates or functional groups that can facilitate further chemical transformations. For example, the synthesis and characterization of compounds containing pyrrole and benzamide groups have enabled the development of novel synthetic routes for heterocyclic compounds, contributing to advancements in organic chemistry and drug development (M. Cetina et al., 2004).

properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O/c1-14-15(2)25(13-16-7-4-3-5-8-16)20(19(14)12-23)24-21(26)17-9-6-10-18(22)11-17/h3-11H,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBVAMNSAKFGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.